molecular formula C16H16N2O2 B14046329 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester CAS No. 1303968-09-3

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester

Cat. No.: B14046329
CAS No.: 1303968-09-3
M. Wt: 268.31 g/mol
InChI Key: WQOZXKQEJPRLDS-UHFFFAOYSA-N
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Description

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester is a complex organic compound with the molecular formula C14H14N2O2. It is known for its unique structure, which includes a pyrrolo[3,4-b]pyridine core with a benzyl group and a carboxylic acid methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control. The process may also involve purification steps like recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

1303968-09-3

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

methyl 6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylate

InChI

InChI=1S/C16H16N2O2/c1-20-16(19)13-7-14-10-18(11-15(14)17-8-13)9-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3

InChI Key

WQOZXKQEJPRLDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CN(C2)CC3=CC=CC=C3)N=C1

Origin of Product

United States

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